molecular formula C21H17F3O B8806574 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol

2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol

Cat. No.: B8806574
M. Wt: 342.4 g/mol
InChI Key: IOCVTIALUVYGJF-UHFFFAOYSA-N
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Description

2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol is a fluorinated organic compound belonging to the terphenyl family. This compound is characterized by the presence of three fluorine atoms and a propyl group attached to the terphenyl core. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atoms or the hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-fluorinated or de-hydroxylated compounds.

Scientific Research Applications

2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3,4,5-tetrafluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]
  • 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]

Uniqueness

Compared to similar compounds, 2’,3,5-trifluoro-4’‘-propyl-[1,1’:4’,1’'-Terphenyl]-4-ol stands out due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C21H17F3O

Molecular Weight

342.4 g/mol

IUPAC Name

2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol

InChI

InChI=1S/C21H17F3O/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(22)10-15)16-11-19(23)21(25)20(24)12-16/h4-12,25H,2-3H2,1H3

InChI Key

IOCVTIALUVYGJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, the 3,5-difluoro-[2-fluoro-4-(4-propylphenyl)phenyl]benzene (18.7 g) obtained in the process (1-1) was dissolved in THF (90 mL), and the solution was cooled to −40° C. or lower. Then, 1.6 mol/L of an n-butyllithium/hexane solution (40 mL) was added thereto at a rate which did not allow the internal temperature to be −35° C. or higher, and the product was stirred at −40° C. for an hour. Then, trimethyl borate (7.1 g) was added thereto at −40° C. at a rate which did not allow the internal temperature to be −35° C. or higher. The temperature was slowly increased to room temperature, the product was further stirred for 30 minutes at room temperature, 10% hydrochloric acid (50 mL) was subsequently added thereto under cooling with ice to separate the organic layer, and the organic layer was washed with a saturated salt solution. Then, a 30% hydrogen peroxide solution (8.4 g) was slowly added thereto, and then the product was stirred at 40° C. for 14 hours. The product was cooled with ice, and a 10% aqueous sodium sulfite solution was added thereto at a rate which did not allow the internal temperature to exceed 20° C., thereby separating the organic layer. Toluene was added to the water layer for extraction, the organic layer was added thereto and then washed with a saturated salt solution, and sodium sulfate was added thereto for dehydration. The solvent was distilled off under reduced pressure, and the product was purified by silica gel column chromatography and then recrystallized from hexane, thereby yielding 14.6 g of 2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol (A).
Quantity
18.7 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

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